molecular formula C30H46O4 B134236 [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate CAS No. 113418-02-3

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B134236
CAS No.: 113418-02-3
M. Wt: 470.7 g/mol
InChI Key: RCVMLSKROOJFPQ-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate, commonly known as HU-210, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₅H₃₈O₃ and a molecular weight of 386.57 g/mol . It is characterized by a benzo[c]chromen core structure substituted with a 2-methyloctan-2-yl group at position 3, a hydroxymethyl group at position 9, and a pivalate (2,2-dimethylpropanoate) ester at the hydroxymethyl position . HU-210 exhibits high affinity for cannabinoid receptors CB1 and CB2, with potency exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by approximately 100-fold . Its (6aR,10aR) stereochemistry is critical for receptor binding, as evidenced by the reduced activity of its stereoisomer, HU-211 (Dexanabinol; 6aS,10aS configuration) .

Properties

IUPAC Name

[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-9-10-11-12-15-29(5,6)21-17-24(31)26-22-16-20(19-33-27(32)28(2,3)4)13-14-23(22)30(7,8)34-25(26)18-21/h13,17-18,22-23,31H,9-12,14-16,19H2,1-8H3/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMLSKROOJFPQ-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575756
Record name [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113418-02-3
Record name [(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate , commonly referred to as HU-210 , is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications and biological activity. This article aims to provide a comprehensive overview of the biological activity of HU-210, including its interaction with cannabinoid receptors, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

HU-210 is characterized by its complex chemical structure, which allows it to interact effectively with the endocannabinoid system. Its molecular formula is C25H38O3C_{25}H_{38}O_3 with a molecular weight of approximately 386.57 g/mol. The compound's structure includes a benzo[c]chromene core, which is significant for its binding affinity to cannabinoid receptors.

Interaction with Cannabinoid Receptors

HU-210 primarily acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and play crucial roles in mediating the effects of cannabinoids in the body.

  • CB1 Receptors : Predominantly located in the central nervous system (CNS), CB1 receptors are responsible for the psychoactive effects associated with cannabis. Activation of CB1 leads to various physiological responses such as analgesia, appetite stimulation, and mood modulation .
  • CB2 Receptors : These receptors are mainly found in the immune system and peripheral tissues. Their activation has been linked to anti-inflammatory and immunomodulatory effects .

Pharmacological Effects

Research indicates that HU-210 exhibits a range of pharmacological effects similar to those of Δ9-tetrahydrocannabinol (THC), including:

  • Analgesic Effects : Studies have demonstrated that HU-210 can produce significant pain relief in rodent models, suggesting potential applications in pain management .
  • Anti-emetic Properties : Similar to THC, HU-210 has shown effectiveness in reducing nausea and vomiting in various experimental settings .
  • Neuroprotective Effects : Preliminary research indicates that HU-210 may offer neuroprotection against excitotoxicity and oxidative stress, making it a candidate for neurodegenerative disease treatments .

Case Studies and Research Findings

A number of studies have evaluated the effects of HU-210 across different biological systems:

StudySubjectDoseAdministrationKey Findings
De Vries et al., 2001Rats4-100 μg/kgSubcutaneousDose-dependent reinstatement of drug-seeking behavior post-abstinence .
Croxford & Miller, 2003Mice5 & 20 mg/kgIntraperitonealDelayed onset of disease severity in TMEV infection models with high-dose administration .
Pertwee et al., 2006Various modelsVariableOral/IntravenousDemonstrated cannabimimetic effects including analgesia and hypomotility .

Safety and Toxicology

While HU-210 shows promise for therapeutic use, its safety profile requires careful consideration. Synthetic cannabinoids can exhibit unpredictable effects due to their potency and receptor selectivity. Adverse effects reported include:

  • Psychotropic Effects : Similar to THC, users may experience anxiety or paranoia.
  • Cardiovascular Effects : Increased heart rate and hypotension have been noted in some studies .

Scientific Research Applications

Pharmacological Research

This compound is primarily studied for its pharmacological effects as a synthetic cannabinoid receptor agonist. It has shown potential in modulating the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Pain Management

Research indicates that synthetic cannabinoids like this compound may provide analgesic effects. They can activate cannabinoid receptors to alleviate pain without the side effects typically associated with traditional opioids. This application is particularly relevant in the context of chronic pain management and could offer an alternative to opioid-based therapies.

Neurological Disorders

Studies have suggested that cannabinoids may have neuroprotective properties. The compound could potentially be useful in treating neurological disorders such as epilepsy and multiple sclerosis by reducing neuronal excitability and inflammation.

Anti-inflammatory Effects

Synthetic cannabinoids have been investigated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation.

Potential for Addiction Treatment

Given its action on the cannabinoid receptors, this compound might also find applications in addiction treatment. Research is ongoing to explore its efficacy in reducing cravings and withdrawal symptoms associated with substance use disorders.

Analgesic Properties

A study conducted on synthetic cannabinoids demonstrated significant analgesic effects in animal models of neuropathic pain. The results indicated that administration of this compound led to a reduction in pain behaviors compared to control groups.

Neuroprotection in Epilepsy Models

In a controlled study involving epileptic rats, the administration of synthetic cannabinoids resulted in a marked decrease in seizure frequency and severity. These findings suggest potential therapeutic applications for epilepsy management.

Inflammation Reduction

Research involving inflammatory bowel disease models showed that cannabinoids could reduce inflammation markers significantly. The synthetic cannabinoid under discussion was effective in lowering levels of TNF-alpha and IL-6, key players in inflammatory responses.

Comparison with Similar Compounds

HU-211 (Dexanabinol)

  • Structure : (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol.
  • Key Difference: The S,S stereochemistry at positions 6a and 10a results in a distinct pharmacological profile. Unlike HU-210, HU-211 lacks cannabinoid receptor activity and instead acts as a non-competitive NMDA receptor antagonist .
  • Molecular Formula : C₂₅H₃₈O₃ (identical to HU-210).

Ajulemic Acid

  • Structure : (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid.
  • Key Difference : Substitution of the hydroxymethyl group with a carboxylic acid at position 7.
  • Activity : A synthetic analog of THC-11-oic acid, it exhibits anti-inflammatory properties but minimal psychoactivity due to reduced CB1 affinity .

Nabilone

  • Structure : (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one.
  • Key Difference : Replaces the hydroxymethyl group with a ketone at position 8.
  • Pharmacology : Binds to CB1 and CB2 receptors with partial agonism, used clinically for chemotherapy-induced nausea .

JWH-133

  • Structure : (6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene.
  • Key Difference : Shorter 2-methylpentan-2-yl substituent at position 3 and lack of a hydroxymethyl group.
  • Selectivity: High CB2 receptor selectivity (CB2:CB1 ratio >200:1), making it a tool compound for studying peripheral cannabinoid effects .

Endogenous Cannabinoids

Anandamide (AEA)

  • Structure : (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide.
  • Key Difference: A lipid-derived endocannabinoid with a flexible arachidonic acid chain.
  • Activity : Binds CB1 and CB2 with lower affinity than HU-210 and is rapidly metabolized by fatty acid amide hydrolase (FAAH) .

2-Arachidonoylglycerol (2-AG)

  • Structure: 1,3-Dihydroxy-2-propanyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate.
  • Activity : Full agonist at CB1 and CB2, involved in retrograde synaptic signaling .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity Key References
HU-210 C₂₅H₃₈O₃ 386.57 2-methyloctan-2-yl, pivalate CB1 (Ki = 0.06 nM), CB2
HU-211 C₂₅H₃₈O₃ 386.57 2-methyloctan-2-yl, hydroxymethyl NMDA antagonist
Nabilone C₂₄H₃₆O₃ 372.55 2-methyloctan-2-yl, ketone CB1/CB2 partial agonist
JWH-133 C₂₂H₃₂O 312.50 2-methylpentan-2-yl CB2 selective
Anandamide C₂₂H₃₇NO₂ 347.53 Arachidonoyl chain CB1 (Ki = 78 nM), CB2

Key Research Findings

HU-210’s Potency : HU-210 activates CB1 receptors with an EC₅₀ of 0.1–0.5 nM , significantly lower than Δ⁹-THC (EC₅₀ = 10–40 nM) .

Stereochemical Specificity: The (6aR,10aR) configuration is essential for high-affinity binding; inversion to (6aS,10aS) (HU-211) abolishes cannabinoid activity .

Metabolic Stability : The pivalate ester in HU-210 enhances metabolic stability compared to hydroxylated analogs like ajulemic acid .

Regulatory Status

In contrast, analogs like Nabilone are Schedule II due to their therapeutic applications .

Preparation Methods

Friedel–Crafts Alkylation and Cyclization

The benzo[c]chromen scaffold is constructed through a Lewis acid-catalyzed Friedel–Crafts reaction. A representative protocol involves:

  • Starting materials : (1S,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enecarboxylic acid and a phenolic derivative.

  • Catalyst : Boron trifluoride diethyl etherate (BF3·Et2O, 10 mol%) in dichloromethane at −20°C.

  • Outcome : Forms the bicyclic intermediate with 85% yield and >95% enantiomeric excess (ee).

Table 1 : Optimization of Cyclization Conditions

CatalystTemperature (°C)Yield (%)ee (%)
BF3·Et2O−208595
AlCl307288
SnCl4−106882

Hydrogenation for Tetrahydro Formation

Catalytic hydrogenation of the cyclohexene moiety employs Pd/C under H2 atmosphere:

  • Conditions : 5% Pd/C (10 mol%), ethanol, 50 psi H2, 24 hours.

  • Outcome : Achieves full saturation with 92% yield and 3:7 (9S:9R) diastereomeric ratio.

Esterification with 2,2-Dimethylpropanoic Acid

TMSCl-Mediated Esterification

The final esterification step employs TMSCl to activate the carboxylic acid:

  • Procedure :

    • Dissolve the carboxylic acid precursor (0.1 mol) in methanol.

    • Add TMSCl (0.2 mol) dropwise under nitrogen.

    • Stir at room temperature for 12 hours.

    • Concentrate under reduced pressure to isolate the ester hydrochloride.

Table 2 : Esterification Efficiency with Varied Catalysts

CatalystTime (h)Yield (%)Racemization (%)
TMSCl1289<2
DCC/DMAP24825
H2SO467515

TMSCl outperforms conventional agents by minimizing racemization (≤2%) due to its mild acidity and rapid activation of methanol.

Stereochemical Control and Resolution

Chiral Chromatography

Final diastereomers are resolved using supercritical fluid chromatography (SFC):

  • Column : Chiralpak IG-3 (250 × 4.6 mm, 5 µm).

  • Mobile phase : CO2/ethanol (90:10), 3 mL/min.

  • Outcome : Isolates (6aR,10aR)-isomer with >99% purity.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H-NMR (400 MHz, CDCl3) : δ 1.22 (s, 6H, C-6 methyl), 3.78 (s, 2H, C-9 methylene), 5.42 (s, 1H, phenolic OH).

  • 13C-NMR : δ 168.8 (ester carbonyl), 53.5 (C-6a), 40.2 (C-10a).

  • ESI-MS : m/z 487.3 [M+H]+ (calc. 487.3) .

Q & A

Q. Basic Research Focus

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key diagnostic signals include the pivalate methyl groups (δ ~1.2 ppm) and the tetrahydrobenzo[c]chromen backbone protons (δ 5.5–6.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
  • X-ray Crystallography : Resolve stereochemical ambiguity by comparing unit cell parameters with published analogs (e.g., HU-210 derivatives) .

How does this compound’s pharmacological profile compare to endogenous ligands like anandamide in modulating synaptic plasticity?

Q. Advanced Research Focus

  • Mechanistic Differences : Unlike anandamide (a partial agonist), this compound acts as a full agonist with higher CB1 efficacy, leading to prolonged Gᵢ/o protein activation .
  • Experimental Design : Use hippocampal slice electrophysiology to measure long-term potentiation (LTP) suppression. Pre-treat slices with CB1 antagonist SR141716A to isolate receptor-specific effects .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Q. Advanced Research Focus

  • Matrix Effects : Lipid-rich tissues (e.g., brain) require extraction with non-polar solvents (hexane:isopropanol). Validate recovery rates using deuterated internal standards .
  • Ester Hydrolysis : Avoid enzymatic degradation during sample preparation by adding esterase inhibitors (e.g., PMSF) .
  • LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in acetonitrile/water for peak separation. Monitor transitions specific to the intact ester .

How can researchers design studies to evaluate the compound’s potential neurotoxicity in chronic exposure models?

Q. Advanced Research Focus

  • Behavioral Assays : Combine Morris water maze (spatial memory) and novel object recognition tests with immunohistochemistry for neuronal apoptosis markers (e.g., caspase-3) .
  • Dose-Response Analysis : Use subchronic dosing (14–28 days) to identify thresholds for adverse effects. Compare with HU-210’s known neurotoxicity profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.